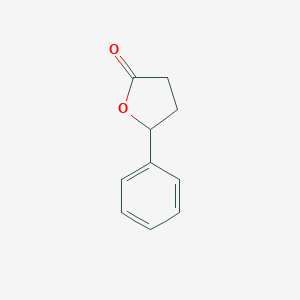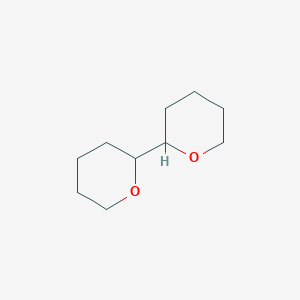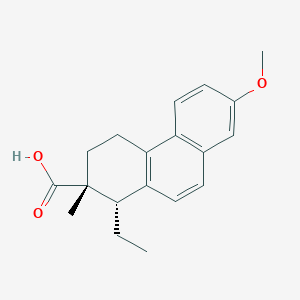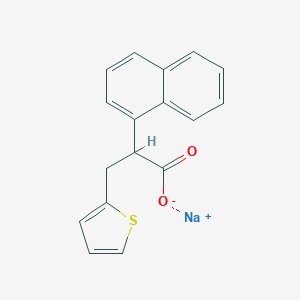
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide, also known as Brinzolamide, is a carbonic anhydrase inhibitor used for the treatment of glaucoma and ocular hypertension. It is a white powder with a molecular formula of C12H10BrN3O5S3 and a molecular weight of 383.3 g/mol. Brinzolamide works by reducing the amount of fluid in the eye, thereby reducing the pressure inside the eye.
Mechanism Of Action
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide works by inhibiting the enzyme carbonic anhydrase, which is responsible for the production of aqueous humor in the eye. By inhibiting this enzyme, 6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide reduces the amount of fluid in the eye, thereby reducing intraocular pressure.
Biochemical And Physiological Effects
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide has been shown to have a minimal effect on the acid-base balance in the body. It is rapidly absorbed into the bloodstream and is excreted primarily through the kidneys.
Advantages And Limitations For Lab Experiments
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide has several advantages for use in lab experiments. It is stable under a wide range of conditions and is readily available. However, it is important to note that 6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide is a potent inhibitor of carbonic anhydrase, which may interfere with other biochemical processes in the body.
Future Directions
There are several potential future directions for research involving 6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide. These include studying its effectiveness in treating other medical conditions, such as epilepsy and cystic fibrosis. Additionally, further research could be done to identify new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.
Synthesis Methods
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide can be synthesized by reacting 6-bromo-2-chloro-1,3-benzothiazole with sodium sulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form 6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide.
Scientific Research Applications
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide has been extensively studied for its effectiveness in lowering intraocular pressure in patients with glaucoma and ocular hypertension. It has also been studied for its potential use in other medical conditions, such as cystic fibrosis and epilepsy.
properties
CAS RN |
19367-61-4 |
|---|---|
Product Name |
6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide |
Molecular Formula |
C7H6BrN3O4S2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C7H6BrN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13) |
InChI Key |
CAAKQRQFOMKFGK-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)S(=O)(=O)N)S(=O)(=O)N=CN2 |
Canonical SMILES |
C1=C2C(=CC(=C1Br)S(=O)(=O)N)S(=O)(=O)N=CN2 |
Other CAS RN |
19367-61-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




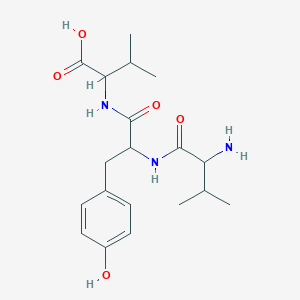

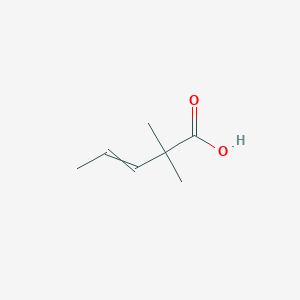

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)

